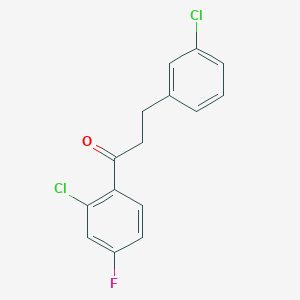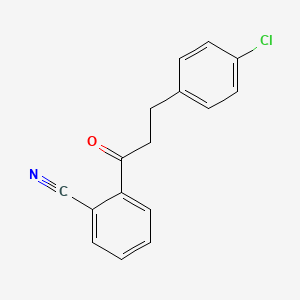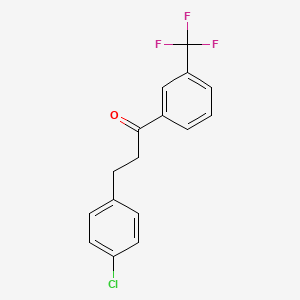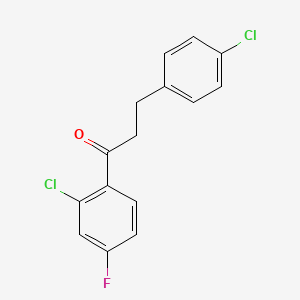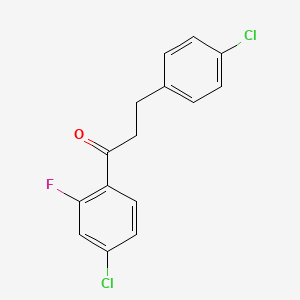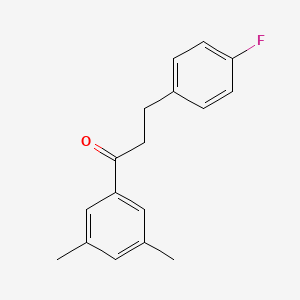
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone (DMFPP) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a member of the propiophenone family of compounds, and its structure consists of a phenyl group with a methyl group attached to the 3-position and a fluorine atom attached to the 4-position. DMFPP is a relatively new compound, having first been synthesized in 2011. Since then, it has been studied for its potential applications in fields such as medicinal chemistry, organic chemistry, and biochemistry. In
Applications De Recherche Scientifique
1. Nuclear Magnetic Resonance (NMR) Studies
Bicyclic thiophene derivatives, including compounds like 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, have been studied for their interesting NMR characteristics. Hirohashi, Inaba, and Yamamoto (1975, 1976) observed spin couplings over seven bonds in these compounds, attributable to a through-space mechanism, which is significant in the analysis of molecular structures and interactions in chemistry (Hirohashi, Inaba, & Yamamoto, 1975), (Hirohashi, Inaba, & Yamamoto, 1976).
2. Synthesis and Characterization of Derivatives
Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a derivative of similar compounds. This study provides insights into the chemical reactions and potential applications of such fluorine-substituted compounds in various fields including material science and pharmaceuticals (Pimenova et al., 2003).
3. Optoelectronic Properties
Liu, Pu, and Liu (2009) explored the synthesis of unsymmetrical diarylethene compounds bearing a fluorine atom, which includes derivatives similar to this compound. Their research illuminates the impact of the fluorine atom on optoelectronic properties, essential for applications in photochromism, fluorescence, and electrochemical properties (Liu, Pu, & Liu, 2009).
4. Crystal Structure Analysis
Nagaraju et al. (2018) conducted crystal structure analysis of compounds with thiophene, a structural component similar to this compound. Their study provides valuable information on the molecular arrangement and potential applications in material science and pharmacology (Nagaraju et al., 2018).
5. Photochemical Properties
El-Daly et al. (2011) investigated the photochemical properties of a compound structurally related to this compound. Their study highlights the importance of such compounds in the field of photochemistry, particularly in understanding the effect of medium acidity on photoreactivity and potential applications in laser technology (El-Daly et al., 2011).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVQROEDJKGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644583 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-40-6 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


